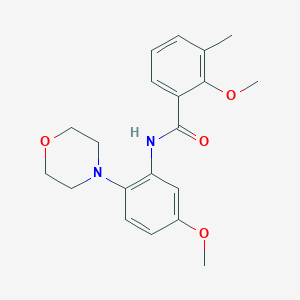![molecular formula C23H28ClN3O2 B243938 2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound with potential therapeutic applications. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune disorders.
Wirkmechanismus
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell growth and survival. It specifically targets the spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK), which are known to play a role in cancer cell growth and autoimmune disorders. By inhibiting these kinases, TAK-659 can prevent the growth and survival of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the immune response in autoimmune disorders. TAK-659 has also been shown to be well-tolerated in animal studies, with no significant side effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-659 in lab experiments is that it is a highly specific inhibitor of SYK and BTK, making it a useful tool for studying the role of these kinases in cancer and autoimmune disorders. However, one limitation is that TAK-659 may not be effective against all types of cancer or autoimmune disorders, and further research is needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, further research is needed to understand the long-term safety and efficacy of TAK-659 in humans.
Synthesemethoden
TAK-659 can be synthesized using a multi-step process. The first step involves the reaction of 4-chloroaniline with 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with 4-bromo-2-nitroanisole to form the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune disorders. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. TAK-659 has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.
Eigenschaften
Molekularformel |
C23H28ClN3O2 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-23(2,3)22(29)27-14-12-26(13-15-27)20-10-8-19(9-11-20)25-21(28)16-17-4-6-18(24)7-5-17/h4-11H,12-16H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
CYBBLULTWXIAFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![2-(2,4-dichlorophenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]propanamide](/img/structure/B243859.png)
![4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243860.png)
![2-(2-chlorophenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243861.png)
![3,4,5-trimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243862.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B243863.png)
![2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243864.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B243865.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243872.png)
![2,4-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243874.png)
![N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B243877.png)